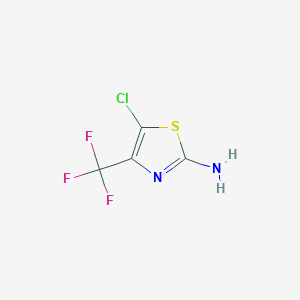

5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2S/c5-2-1(4(6,7)8)10-3(9)11-2/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSFDPSQZUDQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159036 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134880-91-4 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134880914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine chemical properties

An In-Depth Technical Guide to 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

Abstract: 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The strategic incorporation of three distinct functional groups—an amine, a chloro group, and a trifluoromethyl group—onto the robust thiazole scaffold imparts a unique combination of physicochemical properties. The trifluoromethyl moiety, in particular, is known to enhance critical pharmacological characteristics such as metabolic stability, bioavailability, and binding affinity by increasing lipophilicity and modulating electronic properties.[1][2][3] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, spectral characterization, reactivity, and safety considerations for this compound, underscoring its significance as a precursor for a new generation of therapeutic agents, particularly in oncology and infectious disease research.

Core Physicochemical and Structural Properties

The compound's utility as a synthetic intermediate is fundamentally governed by its inherent physical and chemical properties. These attributes influence its solubility, reactivity, and handling characteristics in a laboratory setting.

| Property | Value | Source |

| CAS Number | 134880-91-4 | [4] |

| Molecular Formula | C₄H₂ClF₃N₂S | [4] |

| Molecular Weight | 202.59 g/mol | [4] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Boiling Point | 264.3 °C | [4] |

| Density | 1.689 g/cm³ | [4] |

| Flash Point | 113.7 °C | [4] |

| XLogP3 | 2.3 - 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Topological Polar Surface Area | 67.2 Ų | [5] |

Synthesis and Mechanistic Insights

The synthesis of substituted 2-aminothiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone methodology.[6][7] This reaction classically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine, a multi-step synthesis starting from a trifluoromethylated ketone is the most logical approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the formation of the core 2-amino-4-(trifluoromethyl)thiazole ring, followed by regioselective chlorination at the C5 position.

Caption: Proposed Hantzsch synthesis and subsequent chlorination workflow.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed method based on established chemical principles and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and absolute ethanol (100 mL).

-

Reagent Addition: Stir the mixture until the thiourea is fully dissolved. Slowly add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) dropwise to the solution at room temperature.

-

Causality: The dropwise addition controls the initial exothermic reaction. Ethanol serves as a suitable polar protic solvent for the reactants.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL). Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to yield 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

-

Setup: In a 100 mL flask protected from light, dissolve the 2-amino-4-(trifluoromethyl)-1,3-thiazole intermediate (1.0 eq) in acetonitrile (50 mL).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.

-

Causality: NCS is an effective electrophilic chlorinating agent for electron-rich heterocyclic systems. The electron-donating amine group activates the thiazole ring, directing chlorination to the C5 position.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following techniques and expected results provide a framework for validating the identity and purity of the synthesized compound.

Caption: Standard workflow for analytical characterization.

Predicted Spectral Data

-

¹H NMR: A broad singlet in the region of δ 5.0-7.0 ppm corresponding to the two protons of the primary amine (-NH₂). The exact shift is solvent-dependent.

-

¹³C NMR: Expected signals for the thiazole ring carbons (approx. δ 170 ppm for C2, δ 110-140 ppm for C4 and C5) and a characteristic quartet for the CF₃ carbon (approx. δ 120 ppm) due to C-F coupling.

-

¹⁹F NMR: A sharp singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[8]

-

Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ at m/z ≈ 203. A characteristic isotopic pattern with an [M+2] peak approximately one-third the intensity of the [M] peak, confirming the presence of a single chlorine atom.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3400 and 3300 cm⁻¹), C=N stretching of the thiazole ring (~1640 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is dictated by the interplay of its functional groups. The exocyclic amino group is the primary nucleophilic center, making it a versatile handle for derivatization.[9][10] The electron-withdrawing nature of both the trifluoromethyl and chloro groups deactivates the thiazole ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

Core Reactivity Profile

-

N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form corresponding amides and sulfonamides. This is a common strategy for building larger, more complex molecules.

-

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products at the amino group.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be challenging with electron-deficient rings.

-

Coupling Reactions: The amine can participate in coupling reactions to form ureas, thioureas, and guanidines, which are common pharmacophores.[11]

Caption: Derivatization pathways for drug discovery applications.

Role in Medicinal Chemistry

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][7] Its combination with a trifluoromethyl group makes this scaffold particularly attractive for developing:

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The amine provides a vector for building side chains that confer potency and selectivity.

-

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including topoisomerase II inhibition and disruption of cell signaling pathways.[12][13]

-

Antimicrobial and Antifungal Agents: The sulfur and nitrogen atoms in the thiazole ring can coordinate with metal ions in enzymes essential for microbial survival.[6][14]

Safety, Handling, and Toxicology

Proper handling of this chemical is essential. The available data for this and structurally related compounds indicate potential hazards.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage | H318 | Causes serious eye damage | [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |

Note: GHS data is based on notifications to the ECHA C&L Inventory and data for similar compounds like 5-chloro-4-methyl-1,3-thiazol-2-amine. It should be treated as indicative.

Safe Handling Protocol

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that meet ANSI Z87.1 standards.

-

Handling: Avoid generating dust. Use spark-proof tools. Keep away from strong oxidizing agents, acids, and bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.

-

References

-

Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. Available at: [Link]

-

5-Chloro-4-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Available at: [Link]

-

5-chloro-1,3-thiazol-2-amine. Chemical Synthesis Database. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. Available at: [Link]

-

Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. SpectraBase. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020-07-28). MDPI. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. OUCI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. ResearchGate. Available at: [Link]

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. NIH. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-4-methyl-1,3-thiazol-2-amine | C4H5ClN2S | CID 26370147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 14. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

Foreword: Navigating Spectroscopic Analysis in Applied Research

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is the bedrock of innovation. 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine (C₄H₂ClF₃N₂S, M.W. 202.59 g/mol ) stands as a key heterocyclic building block, valued for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1] The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl group can enhance metabolic stability and membrane permeability.

While this compound is cataloged, comprehensive, peer-reviewed spectroscopic datasets are not consolidated in publicly accessible databases. This guide, therefore, moves beyond simple data reporting. As your Senior Application Scientist, I will provide a predictive and interpretive framework for the spectroscopic analysis of this molecule. We will deduce the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data by applying first principles of spectroscopy and drawing on validated data from structurally analogous compounds. This approach empowers researchers to not only identify this molecule but also to understand the causal relationships between its structure and its spectral output.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is a fundamental understanding of the molecule's architecture. The structure combines a planar, aromatic-like thiazole ring with three distinct functional groups that dictate its spectroscopic signature.

Caption: Molecular Structure of the Target Compound.

-

2-Aminothiazole Core: The heterocyclic ring system provides the structural backbone. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amine, will significantly influence the electronic environment and thus the chemical shifts of the ring carbons in NMR.

-

Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group will deshield the adjacent C4 carbon. Its presence is unequivocally confirmed by ¹⁹F NMR and strong, characteristic C-F stretching bands in the IR spectrum.

-

Chloro (-Cl) Group: As an electronegative substituent, it will influence the chemical shift of C5. Its most critical diagnostic feature will be the characteristic isotopic pattern it imparts in mass spectrometry.

-

Amine (-NH₂) Group: The labile protons of the primary amine will produce a distinct signal in ¹H NMR and characteristic N-H stretching vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be remarkably simple. The thiazole ring itself bears no protons. Therefore, the only expected signal arises from the 2-amino group.

| Predicted Signal | Multiplicity | Approx. δ (ppm) | Rationale & Causality |

| -NH₂ | Singlet (broad) | 5.0 - 7.5 | The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like DMSO-d₆, the signal is typically sharper and observed more reliably than in CDCl₃. The protons are equivalent, leading to a singlet. |

Predicted ¹³C and ¹⁹F NMR Spectra

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton, while ¹⁹F NMR offers a specific and sensitive probe for the trifluoromethyl group.

| Carbon Atom | Predicted Multiplicity (¹⁹F coupling) | Approx. δ (ppm) | Rationale & Causality |

| C 2 | Singlet | 168 - 175 | Attached to two electronegative nitrogen atoms (one endocyclic, one exocyclic amine), causing a strong downfield shift into the characteristic range for guanidinyl-type carbons. |

| C 4 | Quartet (¹JCF) | 140 - 148 | The carbon is part of a C=C double bond and is directly attached to the strongly electron-withdrawing -CF₃ group, resulting in a downfield shift. It will appear as a quartet due to coupling with the three fluorine atoms. |

| C 5 | Singlet | 115 - 125 | This carbon is influenced by both the adjacent sulfur atom and the attached chlorine atom. Its chemical shift is expected to be in the aromatic region but upfield relative to C4. |

| -C F₃ | Quartet (¹JCF) | 120 - 128 | The carbon of the trifluoromethyl group itself will appear as a prominent quartet with a large one-bond C-F coupling constant (typically > 270 Hz). |

| Fluorine Nucleus | Predicted Multiplicity | Approx. δ (ppm) | Rationale & Causality |

| -CF₃ | Singlet | -60 to -70 | The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group attached to an aromatic system. |

Experimental Protocol: NMR Spectroscopy

This self-validating protocol ensures reproducible and high-quality data.

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the -NH₂ proton signal, making it more easily observable compared to chloroform-d.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a standard pulse program with broadband proton decoupling.

-

Set the spectral width from 0 to 200 ppm.

-

Use a relaxation delay of 5 seconds to allow for the typically slower relaxation of quaternary carbons.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with proton decoupling.

-

Set the spectral window to be centered around -65 ppm with a width of ~50 ppm.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

-

-

Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint defined by the vibrational modes of its covalent bonds.

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Causality |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | These two distinct peaks are the hallmark of a primary amine (-NH₂), arising from the in-phase and out-of-phase stretching of the two N-H bonds. |

| 1650 - 1620 | Strong | C=N Stretch (Thiazole Ring) | Corresponds to the stretching vibration of the imine bond within the heterocyclic ring, a characteristic feature of thiazoles and related heterocycles.[2] |

| 1550 - 1520 | Medium | N-H Bend (Scissoring) | The in-plane bending vibration of the primary amine group provides another confirmatory signal for this functional group. |

| 1350 - 1100 | Very Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group produce exceptionally strong and characteristic absorption bands in this region. This is often the most intense feature in the entire spectrum.[3] |

| 800 - 700 | Medium-Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and acquiring a background spectrum. A flat baseline is indicative of a clean crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add at least 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS): The Unambiguous Molecular Formula

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation.

Predicted High-Resolution Mass Spectrum (HRMS)

The most critical feature in the mass spectrum is the molecular ion peak (M⁺•). Due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance) and sulfur (³²S, ³³S, ³⁴S), the molecular ion will appear as a cluster of peaks. This isotopic signature is a powerful, self-validating diagnostic tool.

| Ion | Calculated Exact Mass | Rationale |

| [C₄H₂³⁵ClF₃N₂³²S]⁺• | 201.9579 | The most abundant peak in the molecular ion cluster (M). |

| [C₄H₂³⁷ClF₃N₂³²S]⁺• | 203.9550 | The M+2 peak, with an intensity approximately one-third that of the M peak, is the definitive signature of a single chlorine atom. |

Predicted Fragmentation Pathway

Under Electron Ionization (EI) conditions, the molecular ion will fragment in a predictable manner, offering further structural confirmation.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C5-Cl bond would result in a fragment ion at m/z 167. This is a common fragmentation for chlorinated aromatic compounds.

-

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C4-CF₃ bond would yield a fragment cluster at m/z 133/135, retaining the chlorine isotope pattern.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, via Gas Chromatography (GC-MS).

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is conventional because it produces reproducible fragmentation patterns that are often found in spectral libraries.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster (m/z 202/204) and compare the observed isotopic abundances with theoretical values for C₄H₂ClF₃N₂S. Identify major fragment ions and propose logical fragmentation pathways.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine. By understanding the causal links between the molecule's structure and its spectral data—from the simple ¹H NMR to the complex isotopic patterns in MS—researchers are equipped to confidently confirm its identity. The detailed protocols provided herein are designed to be self-validating and serve as a trusted standard for acquiring high-quality, reproducible data. This rigorous analytical approach is indispensable for advancing research and development in medicinal chemistry and related scientific fields.

References

-

Prajapati, A. K., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]

-

SpectraBase. 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. [Link]

-

Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. [Link]

-

SpectraBase. 2-amino-4-(trifluoromethyl)thiazole. [Link]

-

SpectraBase. 2-Amino-4-chloro-1,3-thiazole-5-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData. [Link]

-

PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. [Link]

-

Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Odesa University. [Link]

-

Piaz, V. D., et al. (2020). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules. [Link]

-

Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Shafiq, I., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. [Link]

-

Chemical Synthesis Database. 5-chloro-1,3-thiazol-2-amine. [Link]

-

Wahab, A. & Rao, R.P. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian Journal of Scientific Research. [Link]

-

Sałdyka, M. & Mielke, Z. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

-

Kyrychenko, A., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A. [Link]

-

Rosli, S. N. A., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 3. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological significance of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine, a key heterocyclic building block in modern medicinal chemistry. While direct biological data on this specific molecule is nascent, its true value is realized as a privileged scaffold for the synthesis of a diverse range of potent therapeutic agents. This document will delve into the established biological activities of its derivatives, focusing primarily on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will explore the synthetic strategies that leverage this core structure, present detailed protocols for the evaluation of its derivatives, and discuss the mechanistic insights gained from these studies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of fluorinated thiazole chemistry.

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an effective pharmacophore for targeting a wide array of biological macromolecules.

The strategic incorporation of specific substituents onto this core can dramatically enhance its pharmacological profile. In the case of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine, two key functional groups contribute to its heightened potential:

-

The Trifluoromethyl (CF3) Group: This moiety is highly valued in drug design for its ability to improve metabolic stability, increase lipophilicity (which can enhance membrane permeability and bioavailability), and alter electronic properties to improve target binding affinity.[1][2] The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to enzymatic degradation.[2]

-

The Chloro (Cl) Group: As a halogen, chlorine can modulate the electronic landscape of the thiazole ring and participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to ligand-receptor binding.

Consequently, 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is not merely a compound but a strategic starting point for the development of novel therapeutics, particularly in oncology.[2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃N₂S | [3] |

| Molecular Weight | 202.58 g/mol | [3] |

| CAS Number | 134880-91-4 | [3] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | - |

Synthetic Pathways and Derivatization Potential

The primary utility of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine lies in its role as a versatile intermediate. The classical Hantzsch thiazole synthesis is a common method for preparing the core 2-aminothiazole ring.[1] However, the real value is in its subsequent derivatization to create more complex, biologically active molecules. One of the most successful applications is in the synthesis of thiazolo[4,5-d]pyrimidines, which are purine antagonists with significant antiproliferative activity.[1][2]

Caption: General workflow for synthesizing thiazolo[4,5-d]pyrimidine derivatives.

Biological Activities of Key Derivatives

The biological potential of the 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine scaffold is best demonstrated by the activities of its derivatives.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents. Specifically, the fusion of a pyrimidine ring to form thiazolo[4,5-d]pyrimidines has yielded compounds with potent antiproliferative effects against a range of human cancer cell lines.[2]

A study by Becan et al. (2022) synthesized a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and evaluated their in vitro cytotoxicity.[2][4] Several of these compounds were selected by the National Cancer Institute (NCI) for their 60-cell line screening program.[2] The compound 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds.[2][4]

Table of Antiproliferative Activity of Selected Derivatives

| Compound ID | Cancer Cell Line | Activity Metric (e.g., IC₅₀, % Inhibition) | Reference |

| 3b | NCI-60 Panel | Most active of the series | [2] |

| 2b, 4b, 4c | NCI-60 Panel | Selected for screening | [2] |

| Various | A375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7 (breast) | Evaluated for antiproliferative activity | [2] |

| 4-chloro-2-methylphenyl amido derivative | A-549 (lung), Bel7402 (liver), HCT-8 (colon) | 48% inhibition | [6] |

The proposed mechanism for many of these derivatives involves the inhibition of key enzymes essential for DNA replication and cell proliferation, such as topoisomerase II.[1] Inhibition of these pathways ultimately leads to apoptosis in cancer cells.

Caption: Hypothesized signaling pathway for anticancer derivatives.

Antimicrobial and Antimalarial Potential

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[7][8] Derivatives have been synthesized and evaluated for their in vitro activity against pathogenic strains of bacteria and fungi.[7] For instance, certain novel thiazol-2-amines have shown excellent inhibition against E. coli, S. typhi, and P. aeruginosa.[7]

Furthermore, thiazole hydrazine derivatives have been screened for antimalarial activity against Plasmodium falciparum, with some compounds showing promising activity close to that of the standard drug, quinine.[8] This suggests that the 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine scaffold could serve as a valuable starting point for the development of new anti-infective agents.

Enzyme Inhibition

The versatility of the 2-aminothiazole scaffold extends to the inhibition of various metabolic enzymes. Studies on related thiazole derivatives have demonstrated inhibitory activity against:

-

Carbonic Anhydrase Isoenzymes (hCA I and II)

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BChE)

These enzymes are implicated in a range of pathologies, and their inhibition is a key strategy in the treatment of diseases like glaucoma, epilepsy, and Alzheimer's disease. The potential for derivatives of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine to act as enzyme inhibitors warrants further investigation.

Key Experimental Protocols

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatives of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine.

Protocol: Synthesis of a 7-Chloro-Thiazolo[4,5-d]pyrimidine Derivative

This protocol is adapted from the general procedure for synthesizing 7-chloro-thiazolo[4,5-d]pyrimidines.[9]

Materials:

-

3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (starting material, derived from the title compound)

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice-water bath

-

Filtration apparatus

-

Glacial acetic acid (for recrystallization)

Procedure:

-

Combine a mixture of the starting thiazolo[4,5-d]pyrimidin-7(6H)-one (1 equivalent), phosphoryl chloride (10 equivalents), and a catalytic amount of N,N-dimethylaniline in a round-bottom flask.

-

Heat the mixture under reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into 200 mL of an ice-water bath to quench the excess POCl₃. A precipitate should form.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid thoroughly with water.

-

Dry the crude product completely.

-

Purify the product by recrystallization from glacial acetic acid to yield the 7-chloro-thiazolo[4,5-d]pyrimidine derivative.[9]

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.[9]

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A step-by-step workflow for the in vitro MTT assay.

Conclusion and Future Directions

5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine stands as a highly promising and versatile scaffold in the field of drug discovery. While it may not possess potent biological activity in its own right, its true strength lies in its role as a key intermediate for the synthesis of derivatives with significant therapeutic potential. The trifluoromethyl and chloro substitutions provide a unique combination of properties that enhance the drug-like characteristics of the resulting molecules.

The demonstrated success of its derivatives, particularly in the realm of anticancer agents, underscores the value of this core structure. Future research should focus on:

-

Expanding the library of derivatives through innovative synthetic strategies.

-

Screening these new compounds against a wider range of biological targets, including kinases, microbial enzymes, and viral proteins.

-

Conducting in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Performing in vivo studies on the most promising lead compounds to evaluate their efficacy and safety profiles in preclinical models.

By continuing to explore the chemistry and biology of this scaffold, the scientific community can unlock new avenues for the development of next-generation therapeutics to address unmet medical needs.

References

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]

-

OUCI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available at: [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. Retrieved from [Link]

-

El-Sharkawy, K. A., El-Brrati, M. M. A., Ghardaly, I. A., & Ali, M. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520-528. Available at: [Link]

-

MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Pathak, V., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Biology Interface, 10(5), 283-293. Available at: [Link]

-

Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 23(21), 13467. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 5. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. mdpi.com [mdpi.com]

5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine derivatives and analogs

An In-Depth Technical Guide to 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine Derivatives and Analogs

Foreword: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, progress is often marked by the strategic combination of well-established pharmacophores to create novel molecular entities with superior therapeutic profiles. The 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine core is a quintessential example of this design philosophy. It synergistically merges three powerful structural motifs: the versatile 2-aminothiazole ring, a privileged scaffold found in numerous FDA-approved drugs[1][2]; the trifluoromethyl group, a bioisostere renowned for enhancing metabolic stability and target affinity[3][4]; and a chloro substituent, which modulates electronic properties and provides a vector for further chemical exploration.

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic causality and field-proven insights. We will deconstruct the rationale behind the synthesis of this core, explore the nuances of its derivatization, and analyze the structure-activity relationships that govern its biological potential, particularly in the realm of oncology. Every protocol and claim is presented as a self-validating system, supported by authoritative references to ensure scientific integrity.

Section 1: Deconstructing the Core - Foundational Principles

The 2-Aminothiazole: A Cornerstone Pharmacophore

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its prevalence in therapeutics like the kinase inhibitor Dasatinib and the phosphatidylinositol 3-kinase (PI3K) inhibitor Alpelisib underscores its importance in drug design.[2][5][6] The ring system's unique electronic distribution and ability to participate in multiple hydrogen bonding interactions make it an exceptional scaffold for engaging with biological targets.[1]

The Trifluoromethyl Group: Enhancing Drug-Like Properties

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy for optimizing lead compounds.[4] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]

Key advantages imparted by the -CF₃ group include:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[3][7] This often leads to an increased drug half-life.

-

Increased Lipophilicity: Enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[3][8]

-

Modulation of pKa: The inductive effect of the -CF₃ group can lower the pKa of nearby functional groups, altering ionization states and influencing drug-receptor interactions.

-

Binding Affinity: The -CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

The Role of the C5-Chloro Substituent

The chlorine atom at the 5-position of the thiazole ring is not merely a placeholder. It serves two primary functions:

-

Electronic Modulation: As an electron-withdrawing group, it influences the electron density of the thiazole ring, which can affect the reactivity of the 2-amino group and the overall binding characteristics of the molecule.

-

Synthetic Handle: It provides a potential site for further modification via cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold.

Section 2: Synthesis and Derivatization Strategies

The construction of the 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine core and its subsequent derivatization are critical processes that dictate the feasibility of library generation for screening and optimization.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most classical and robust method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1][9] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the target scaffold, the key starting material is a halogenated trifluoromethyl ketone.

The logical flow for this synthesis is outlined below. The choice of an α-bromoketone is often preferred due to its optimal balance of reactivity and stability compared to its chloro- or iodo-counterparts.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative methodology adapted from established procedures for synthesizing similar 2-aminothiazoles and should be optimized for specific laboratory conditions.[9][10]

Objective: To synthesize 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol (absolute)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

Step 1: Synthesis of 4-(Trifluoromethyl)-1,3-thiazol-2-amine

-

To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol.

-

Stir the suspension until a homogenous solution is formed, warming gently if necessary.

-

Add 3-Bromo-1,1,1-trifluoroacetone (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-(Trifluoromethyl)-1,3-thiazol-2-amine.

Step 2: Chlorination at the C5-Position

-

Dissolve the 4-(Trifluoromethyl)-1,3-thiazol-2-amine (1.0 eq) from Step 1 in acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine.

Self-Validation: The identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Strategies

The 2-amino group is the most common site for derivatization, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR).

Section 3: Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminothiazole scaffold are known to exhibit a broad range of biological activities, with a significant focus on oncology.[2][11] The incorporation of the 4-CF₃ and 5-Cl motifs is intended to refine and enhance this inherent activity.

Anticancer Activity

Many 2-aminothiazole derivatives function as kinase inhibitors.[2][10] The thiazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The substituents at the 2-amino position typically extend into solvent-exposed regions or other pockets, where modifications can drastically alter potency and selectivity.

A study on related 2-aminothiazole derivatives as inhibitors of inducible nitric oxide synthase (iNOS) found that the size and nature of substituents at the 4- and 5-positions were critical for activity and selectivity.[12] While bulky or hydrophilic groups were detrimental, appropriately sized alkyl groups improved inhibitory action.[12] This highlights the sensitivity of the scaffold to steric and electronic changes.

Table 1: Representative Biological Activity of Related Thiazole Derivatives

| Compound Class | Target/Activity | Key SAR Insights | Reference |

| N-Acyl-2-aminothiazoles | CDK2/cycE Inhibition | Non-aromatic acyl chains with a basic amine were potent and selective. | [11] |

| Thiazolo[4,5-d]pyrimidines | Anticancer (Antiproliferative) | The combination of the trifluoromethyl group with the fused pyrimidine ring system can create potent agents. | [7][13] |

| N-Benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines | Antitubercular | The N-2 position showed high flexibility; substituted benzoyl groups increased activity over 128-fold. | [14] |

| 4,5-Substituted-2-aminothiazoles | Antitumor (H1299 & SHG-44 cells) | Aromatic substitutions at the 4- or 5-position were generally more effective than aliphatic ones. | [2] |

General SAR Logic

The exploration of SAR for this class of compounds is a systematic process. The causality behind experimental choices follows a logical progression.

Section 4: Future Perspectives

The 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine scaffold represents a highly promising starting point for the development of novel therapeutics. The convergence of the privileged 2-aminothiazole core with the drug-enhancing properties of the trifluoromethyl group provides a robust platform for innovation.

Future research should focus on:

-

Kinase Profiling: Broad screening of derivatives against diverse kinase panels to identify novel and selective inhibitors for oncology and inflammatory diseases.

-

Pharmacokinetic Optimization: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure that potent compounds also possess favorable drug-like properties.

-

Exploring Novel Biological Targets: While oncology is a primary focus, the inherent versatility of the 2-aminothiazole scaffold suggests potential applications in neurodegenerative diseases, and as antimicrobial or antiviral agents.[1][2]

-

Bioisosteric Replacement: Systematically replacing the C5-chloro group with other functionalities (e.g., cyano, methoxy) to fine-tune the electronic and steric properties of the scaffold.

By applying the principles of rational drug design and leveraging the unique chemical attributes of this core structure, the scientific community is well-positioned to unlock its full therapeutic potential.

References

- One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. Benchchem.

- Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.

- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Synthesis of novel 2-amino thiazole deriv

- Synthesis and Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Triazoles already in clinical use.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- 5-(Trifluoromethyl)thiazol-2-amine For Research. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine in Cancer Cells

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Context

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable anticancer properties.[1][2][3] This structural motif is present in clinically approved drugs, highlighting its significance in drug discovery.[2] The functionalization of the 2-aminothiazole ring with various substituents can significantly modulate its pharmacological profile. The subject of this technical guide, 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine, is a novel derivative that incorporates a trifluoromethyl group, a modification known to often enhance metabolic stability and bioavailability, and a chloro group, which can influence binding affinities.[4][5]

While direct experimental data on the specific mechanism of action of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine is not yet extensively published, this guide synthesizes the current understanding of related 2-aminothiazole derivatives to propose a putative mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a scientifically grounded framework for experimental design and hypothesis testing.

Proposed Core Anticancer Mechanisms

Based on the established activities of structurally similar 2-aminothiazole and benzothiazole derivatives, a multi-faceted mechanism of action for 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine in cancer cells is proposed. This mechanism likely converges on the induction of programmed cell death (apoptosis) and the inhibition of cellular proliferation through cell cycle arrest.

Induction of Apoptosis

A hallmark of many potent anticancer agents is their ability to induce apoptosis in malignant cells.[6][7][8] It is hypothesized that 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine triggers apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for small molecule inhibitors.

Key Postulated Events:

-

Modulation of Bcl-2 Family Proteins: The compound is predicted to disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[9][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[7][9]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[8][9]

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Induction of Cell Cycle Arrest

In addition to inducing cell death, many anticancer compounds inhibit tumor growth by halting cell cycle progression, preventing cancer cells from dividing.[10][11][12] It is plausible that 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine induces cell cycle arrest, potentially at the G2/M or G1/S transition points.

Hypothesized Mechanism:

-

Checkpoint Activation: The compound may induce DNA damage or cellular stress, leading to the activation of cell cycle checkpoints.[6]

-

Modulation of Cyclin-CDK Complexes: The progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. The compound could inhibit the activity of key complexes such as Cyclin B1/CDK1 (for G2/M arrest) or Cyclin E/CDK2 (for G1/S arrest).[13][14]

-

Upregulation of CDK Inhibitors: The arrest could also be mediated by the upregulation of endogenous CDK inhibitors like p21 or p27.[10][14]

Caption: Potential site of cell cycle arrest induced by the compound.

Experimental Framework for Mechanism Validation

A systematic and multi-pronged experimental approach is essential to validate the proposed mechanism of action. The following protocols provide a robust framework for investigating the anticancer effects of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine.

Assessment of Cytotoxicity and Antiproliferative Activity

The initial step is to determine the compound's efficacy in inhibiting cancer cell growth and viability across a panel of cancer cell lines.

Table 1: Hypothetical IC50 Values for 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine

| Cell Line | Cancer Type | Putative IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HCT-116 | Colon Cancer | 6.8 |

| PC-3 | Prostate Cancer | 15.4 |

| U87-MG | Glioblastoma | 10.1 |

Note: These values are illustrative and must be determined experimentally.

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Characterization of Apoptosis

To confirm that the observed cytotoxicity is due to apoptosis, several assays should be performed.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-/PI- (lower left quadrant): Live cells

-

Annexin V+/PI- (lower right quadrant): Early apoptotic cells

-

Annexin V+/PI+ (upper right quadrant): Late apoptotic/necrotic cells

-

Protocol 3: Caspase Activity Assay

-

Treatment and Lysis: Treat cells as described above. Lyse the cells to release cellular proteins.

-

Substrate Addition: Incubate the cell lysates with a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9).

-

Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.

-

Analysis: Quantify the increase in caspase activity relative to untreated controls.

Analysis of Cell Cycle Distribution

To identify if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is the standard method.

Protocol 4: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Treatment and Harvesting: Treat cells with the compound for 24 hours and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Deconvolute the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General Experimental Workflow

The following diagram illustrates a logical workflow for the initial investigation of a novel anticancer compound.

Caption: A logical workflow for investigating the anticancer properties.

Conclusion and Future Directions

This guide outlines a putative mechanism of action for 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine as a pro-apoptotic and anti-proliferative agent, based on the established pharmacology of the 2-aminothiazole class of compounds. The provided experimental protocols offer a comprehensive and self-validating framework for researchers to systematically test these hypotheses.

Future work should focus on identifying the direct molecular target(s) of the compound through techniques such as thermal shift assays, kinase profiling, and affinity chromatography. Furthermore, successful in vitro characterization should be followed by in vivo efficacy studies using animal models, such as xenografts, to assess the therapeutic potential of this promising compound.[15][16]

References

-

Gümüş, M., & Özdemir, N. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-467. [Link]

-

Özkan, M. S., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Ha, D. T., et al. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

-

Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

Sreeja, S., & Sreeja, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

-

Ahmad, W., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. [Link]

-

Kumar, A., et al. (2022). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. [Link]

-

Loaiza-Pérez, A. I., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. PubMed. [Link]

-

Chen, Y., et al. (2024). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Taylor & Francis Online. [Link]

-

Chen, Y.-J., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukrainian Biochemical Journal. [Link]

-

Sestak, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]

-

Káčerová, S., et al. (2021). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. NIH. [Link]

-

El-Metwaly, A. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. [Link]

-

Al-Abdullah, E. S., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]

-

Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

-

Holota, S., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][13]triazole-6(5H)-ones as Possible Anticancer Agents. PubMed Central. [Link]

-

Zhang, H., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PubMed Central. [Link]

-

Sestak, V., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]

-

Fathalla, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. [Link]

-

Li, H., et al. (2012). Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts. British Journal of Dermatology. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpbs.com [ijpbs.com]

- 16. tandfonline.com [tandfonline.com]

The Strategic Design of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide to Unlocking Therapeutic Potential

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine derivatives. This class of compounds stands at the intersection of several key pharmacophoric features, offering a rich scaffold for the development of novel therapeutics. We will delve into the nuanced structure-activity relationships (SAR) that govern the biological effects of these molecules, providing a framework for rational drug design and optimization.

The Architectural Significance of the Core Scaffold